2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound with the molecular formula C9H9F4N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluoro group at the second position and a trifluoromethyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The benzaldehyde is reduced to 2-fluoro-5-(trifluoromethyl)benzyl alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The benzyl alcohol is then converted to 2-fluoro-5-(trifluoromethyl)benzyl bromide using phosphorus tribromide.
Amination: Finally, the benzyl bromide is reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: Similar structure with different substitution pattern.
2-(2-Fluoro-5-(trifluoromethyl)phenyl)methanol: Similar structure with a methanol group instead of an ethanamine.
Uniqueness
2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H9F4N |
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Molecular Weight |
207.17 g/mol |
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3-4,14H2 |
InChI Key |
OWVJINCYEZPRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCN)F |
Origin of Product |
United States |
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